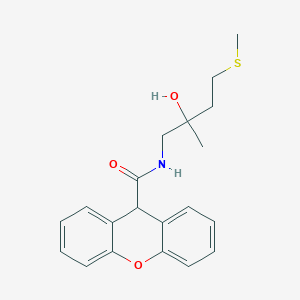
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide, with the CAS number 1396888-69-9, is a compound of interest due to its potential biological activity, particularly as an anticancer agent. This article synthesizes available research findings, case studies, and pertinent data tables to elucidate its biological effects.
The compound's molecular formula is C20H23NO3S, with a molecular weight of 357.5 g/mol. While specific physical properties such as density and boiling point are not available, the structural characteristics suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO3S |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 1396888-69-9 |
Research indicates that xanthene derivatives, including this compound, may act as topoisomerase IIα inhibitors . Topoisomerases are crucial enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death, making them viable targets for anticancer therapies.
A study highlighted that certain substituted xanthene compounds exhibited significant inhibitory activity against topoisomerase IIα, with some derivatives showing up to 94.4% inhibition at concentrations of 100 µM . This suggests that this compound may possess similar inhibitory properties.
Biological Activity and Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar xanthene structures showed IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .
- Cytotoxicity Testing :
- Mechanistic Insights :
Research Findings Summary
The following table summarizes key findings from various studies on xanthene derivatives related to their biological activity:
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-20(23,11-12-25-2)13-21-19(22)18-14-7-3-5-9-16(14)24-17-10-6-4-8-15(17)18/h3-10,18,23H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAPJPBGNBDNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













